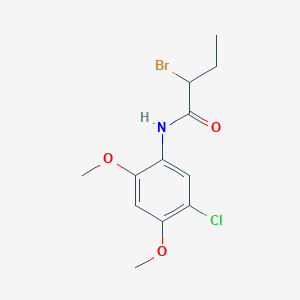

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Beschreibung

BenchChem offers high-quality 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-5-8(14)10(17-2)6-11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKWUICWIWYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227441 | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-41-7 | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide"

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Abstract

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide, a substituted amide with potential applications as an intermediate in pharmaceutical and organic synthesis. We will dissect the synthesis strategy, beginning with the preparation of the requisite precursors—5-chloro-2,4-dimethoxyaniline and 2-bromobutanoyl chloride—and culminating in the final amidation reaction. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights into reaction optimization, purification, and analytical characterization. This document is intended for an audience of researchers, chemists, and drug development professionals who require a robust and reproducible synthetic protocol.

Strategic Overview: A Retrosynthetic Approach

The target molecule, 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide, is a classic example of an N-aryl amide. A retrosynthetic analysis logically disconnects the amide C-N bond, identifying an aniline derivative and an acyl chloride as the primary synthons. This approach is highly efficient as the formation of amides from amines and acyl chlorides is one of the most reliable and high-yielding transformations in organic chemistry.[1][2]

The overall synthetic strategy is therefore designed as a three-stage process, outlined below.

Caption: High-level workflow for the synthesis of the target amide.

Synthesis of Precursor 1: 5-chloro-2,4-dimethoxyaniline

The starting material, 5-chloro-2,4-dimethoxyaniline (CAS 97-50-7), is a substituted aniline used as a dye and pharmaceutical intermediate.[3][4] While commercially available, understanding its synthesis from simpler precursors is valuable. A common route involves the chlorination and reduction of a substituted nitrobenzene.

Hypothetical Synthetic Pathway:

-

Nitration of 1,3-dimethoxybenzene: Treatment with nitric acid and sulfuric acid would likely yield 2,4-dimethoxynitrobenzene.

-

Chlorination: Subsequent electrophilic aromatic substitution with a chlorinating agent (e.g., Cl₂) would introduce the chloro group. The directing effects of the methoxy and nitro groups would need to be carefully considered to achieve the desired 5-chloro substitution pattern.

-

Reduction: The nitro group is then reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl), to yield the final aniline product.

Given its commercial availability, purchasing this precursor is the most time-efficient approach for this protocol.[5]

Synthesis of Precursor 2: 2-bromobutanoyl chloride

The second precursor, 2-bromobutanoyl chloride (CAS 22118-12-3), is a highly reactive acylating agent.[6] It is prepared from 2-bromobutanoic acid via treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying product isolation.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate and loss of HCl and SO₂ to form the acyl chloride.

Experimental Protocol: Synthesis of 2-bromobutanoyl chloride

Warning: This procedure involves thionyl chloride, which is corrosive and reacts violently with water. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubbing solution, e.g., NaOH), add 2-bromobutanoic acid (10.0 g, 59.9 mmol).

-

Reagent Addition: Slowly add thionyl chloride (10.7 g, 6.5 mL, 89.8 mmol, 1.5 equiv.) to the flask at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The remaining liquid, crude 2-bromobutanoyl chloride, is often of sufficient purity for the next step. If higher purity is required, fractional distillation can be performed.

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-bromobutanoic acid | 167.00 | 10.0 g | 59.9 | Starting Material |

| Thionyl chloride (SOCl₂) | 118.97 | 6.5 mL | 89.8 | Chlorinating Agent |

| 2-bromobutanoyl chloride | 185.45 | ~11.0 g (Expected) | 59.9 | Product |

The Core Reaction: Synthesis of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

This step involves the formation of the amide bond via a nucleophilic acyl substitution, a variant of the Schotten-Baumann reaction.[1] The nucleophilic nitrogen of 5-chloro-2,4-dimethoxyaniline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride.

Mechanistic Pathway

The reaction mechanism involves two key stages: nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to re-form the carbonyl and yield the final amide product. A non-nucleophilic base is essential to neutralize the HCl generated, driving the reaction to completion.[1][2]

Caption: Mechanism of nucleophilic acyl substitution for amide synthesis.

Experimental Protocol: The Amidation Reaction

-

Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 5-chloro-2,4-dimethoxyaniline (9.38 g, 50.0 mmol) and triethylamine (Et₃N) (7.6 mL, 55.0 mmol, 1.1 equiv.) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

-

Acyl Chloride Addition: Prepare a solution of 2-bromobutanoyl chloride (9.27 g, 50.0 mmol, 1.0 equiv.) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[7]

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 3:1), checking for the consumption of the aniline starting material.

| Reactant/Component | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 5-chloro-2,4-dimethoxyaniline | 187.62 | 9.38 g | 50.0 | Nucleophile |

| 2-bromobutanoyl chloride | 185.45 | 9.27 g | 50.0 | Electrophile |

| Triethylamine (Et₃N) | 101.19 | 7.6 mL | 55.0 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | 125 mL | - | Solvent |

Product Purification and Characterization

Workup and Purification Protocol

-

Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl (to remove excess triethylamine), 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities), and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization: The crude solid is then purified by recrystallization. A suitable solvent system might be ethanol/water or ethyl acetate/hexane. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, which are collected by vacuum filtration.

Analytical Characterization

The identity and purity of the final product, 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide, must be confirmed using standard analytical techniques.[8]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, methoxy groups (-OCH₃), the alpha-proton next to the bromine (-CHBr), the methylene group (-CH₂-), the methyl group (-CH₃), and the amide proton (N-H, often a broad singlet). |

| ¹³C NMR | Resonances for the aromatic carbons, carbonyl carbon (C=O), methoxy carbons, and the aliphatic carbons of the butanamide chain. |

| FT-IR | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C-O stretching of the methoxy groups, and C-Cl/C-Br vibrations in the fingerprint region. |

| Mass Spec (MS) | The molecular ion peak (M+) corresponding to the molecular weight of C₁₂H₁₅BrClNO₃ (351.61 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| Melting Point | A sharp and defined melting point range, indicating high purity. |

Conclusion

The synthesis of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide is a robust and straightforward process rooted in fundamental organic chemistry principles. By employing a standard Schotten-Baumann amidation, the target molecule can be reliably produced from its constituent aniline and acyl chloride precursors. Careful control of reaction conditions, particularly temperature, and a systematic approach to purification are paramount to achieving high yield and purity. The protocols and analytical guidelines presented herein constitute a self-validating system for the successful laboratory-scale production of this valuable chemical intermediate.

References

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

ACS Publications. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available at: [Link]

-

Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Available at: [Link]

-

PrepChem.com. Synthesis of 2-bromobenzoyl chloride. Available at: [Link]

-

BuyersGuideChem. 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide. Available at: [Link]

-

Hema Dyechem Private Limited. 5 Chloro 2, 4 Dimethoxy Aniline. Available at: [Link]

Sources

- 1. Lab Reporter [fishersci.it]

- 2. pearson.com [pearson.com]

- 3. 5-chloro-2,4-dimethoxyaniline | 97-50-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 5-Chloro-2,4-dimethoxyaniline | CAS 97-50-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. hemachem.com [hemachem.com]

- 6. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

- 8. benchchem.com [benchchem.com]

Technical Monograph: 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Synthesis, Structural Characterization, and Utility as a Heterocyclic Precursor[1]

Chemical Identity and Nomenclature Analysis

Topic: 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Class:

This compound represents a specialized "warhead" intermediate used in medicinal chemistry, particularly in the synthesis of fused heterocyclic systems such as oxindoles and dihydroquinolinones .[1] Its structure combines an electron-rich aniline core (5-chloro-2,4-dimethoxy) with a reactive

IUPAC Name Derivation

The systematic name is derived via the following hierarchy:

-

Principal Functional Group: Amide (suffix -amide).[1]

-

Parent Carbon Chain: Four carbons including the carbonyl group = Butanamide .[1]

-

Acyl Substituents: A bromine atom at position 2 (alpha to carbonyl) = 2-bromobutanamide .[1]

-

Nitrogen Substituents: A phenyl ring attached to the amide nitrogen.[1]

-

Phenyl Ring Numbering: The carbon attached to the nitrogen is C1.[1]

Full Name: 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide[1][3][5]

| Property | Data |

| Molecular Formula | C |

| Molecular Weight | 336.61 g/mol |

| Predicted LogP | ~2.8 - 3.2 |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 3 (2x Methoxy, 1x Carbonyl) |

| Rotatable Bonds | 5 |

Synthetic Protocol (The "How")

Objective: Synthesis of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide via Schotten-Baumann conditions.

Mechanistic Rationale

The synthesis relies on the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl of 2-bromobutyryl bromide.[1]

-

Why 2-bromobutyryl bromide? Acyl bromides are generally more reactive than chlorides, ensuring rapid conversion even with the sterically crowded and electron-rich aniline.[1]

-

Why Dichloromethane (DCM)? A non-nucleophilic, polar aprotic solvent that solubilizes both organic reactants while allowing easy aqueous workup.[1]

-

Why Triethylamine (TEA)? Essential to scavenge the HBr byproduct.[1] Without a base, the HBr would protonate the unreacted aniline, deactivating it and stalling the reaction.[1]

Step-by-Step Methodology

-

Preparation of Nucleophile:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-chloro-2,4-dimethoxyaniline (10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL).

-

Add Triethylamine (12.0 mmol, 1.2 eq) via syringe.[1] Cool the mixture to 0°C using an ice bath.

-

-

Acylation:

-

Dilute 2-bromobutyryl bromide (11.0 mmol, 1.1 eq) in DCM (10 mL).

-

Add the acyl bromide solution dropwise to the aniline mixture over 30 minutes. Critical: Maintain temperature <5°C to prevent elimination of HBr (which would form the acrylamide side-product).[1]

-

-

Reaction Monitoring:

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO

, 0-20% EtOAc in Hexanes).[1]

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann acylation protocol.

Mechanistic Utility: The "Warhead" Application

Why is this molecule important? The 2-bromoamide moiety is not the final destination; it is a latent cyclization handle .[1] In drug discovery, this specific scaffold is a precursor to 3,3-disubstituted oxindoles , a pharmacophore found in various kinase inhibitors (e.g., Sunitinib analogs).[1]

The Intramolecular Cyclization (Stollé Synthesis Variant)

Under Lewis Acid catalysis (e.g., AlCl

Pathway:

-

Precursor: 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide.[1]

-

Activation: Lewis Acid complexes with the bromine or amide oxygen.[1]

-

Cyclization: The carbon at the ortho position (C6 of the ring) attacks the

-carbon of the butyryl chain.[1] -

Result: Formation of a 3-ethyl-oxindole core.

Reaction Pathway Diagram[1]

Figure 2: Divergent synthetic utility. The compound serves as a precursor for fused oxindoles (top path) or alpha-substituted amides (bottom path).[1]

Quality Control & Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

1H NMR Expectations (CDCl

, 400 MHz)

-

Amide NH: Broad singlet,

8.0 – 8.5 ppm (Deshielded).[1] -

Aromatic Protons: Two singlets (due to para-substitution pattern preventing coupling).[1]

-

Methoxys: Two singlets,

3.8 – 3.9 ppm (6H total).[1] -

Alpha-CH: Triplet or dd,

4.2 – 4.5 ppm (Deshielded by Br and C=O).[1] -

Ethyl Group: Multiplets at

1.9–2.1 ppm (CH

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+

-

Isotope Pattern: Distinct M and M+2 peaks with roughly 1:1 intensity ratio (due to

Br/ -

Target Mass: [M+H]

= 336/338.[1]

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Friedel-Crafts and Amide coupling mechanisms).

-

Pinto, D. C. G. A., et al. (2011).[1] "Friedel–Crafts acylation of activated benzene rings: A convenient method for the synthesis of aromatic ketones and fused heterocycles."[1][6] Current Organic Synthesis. Link

-

Verma, P. K., et al. (2013).[1][2] "Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide." Asian Journal of Chemistry. Link (Provides spectral data comparisons for 5-chloro-2,4-dimethoxyaniline derivatives).[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 2-bromo-N-phenylbutanamide derivatives. Link

Sources

- 1. 897314-34-0|2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide|BLD Pharm [bldpharm.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | - BuyersGuideChem [buyersguidechem.com]

- 4. Search results [chemdiv.com]

- 5. 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | C12H15BrClNO3 - BuyersGuideChem [buyersguidechem.com]

- 6. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical properties of the novel compound, 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide. As a crucial aspect of early-stage drug discovery and development, a thorough understanding of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the key structural features, predicted physical properties, and detailed experimental protocols for the empirical determination of these characteristics. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating framework for analysis.

Molecular Structure and Inherent Properties

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide is a complex organic molecule with several key functional groups that dictate its chemical behavior and physical attributes. The molecular formula is C12H15BrClNO3.[1][2]

Key Structural Features:

-

Butanamide Core: The presence of a butanamide chain provides a degree of flexibility to the molecule.

-

Aromatic Ring: A substituted phenyl ring, which is a common feature in many pharmacologically active compounds.

-

Halogenation: The bromine and chlorine substituents significantly influence the molecule's electronegativity, lipophilicity, and potential for intermolecular interactions.

-

Dimethoxy Group: The two methoxy groups on the phenyl ring can act as hydrogen bond acceptors, potentially influencing solubility and receptor binding.

A summary of the core molecular properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H15BrClNO3 | [1][2] |

| Molecular Weight | 352.61 g/mol | Calculated |

| IUPAC Name | 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | N/A |

| CAS Number | Not available | N/A |

Predicted Physical Properties: An Overview

| Property | Predicted Value/Range | Rationale based on Structural Analogs |

| Melting Point (°C) | Crystalline solid with a melting point likely in the range of 80-150 °C. | Similar halogenated and dimethoxylated aromatic amides are typically crystalline solids at room temperature. For example, 2-Bromo-5-chlorophenol has a melting point of ~63–67 °C.[3] |

| Boiling Point (°C) | Likely to decompose before boiling under atmospheric pressure. | Complex organic molecules with multiple functional groups often have high boiling points and may be thermally labile. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, chloroform, and acetone. | The presence of the halogenated aromatic ring and the butanamide chain suggests a lipophilic character. Similar compounds exhibit moderate solubility in organic solvents.[3] |

Experimental Protocols for Physicochemical Characterization

To establish a definitive physicochemical profile for 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide, the following experimental protocols are recommended.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Heating Rate: A slow heating rate of 1-2 °C per minute is crucial for accurate determination, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is essential for formulation development and for designing in vitro and in vivo studies.

Methodology: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, acetone, chloroform, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Assessment.

Structure and Spectral Data

Spectroscopic analysis is fundamental for confirming the chemical structure and for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by the substitution on the phenyl ring.

-

Amide Proton: A broad singlet in the downfield region (typically 7.5-8.5 ppm).

-

Alkyl Protons: Signals in the upfield region corresponding to the butanamide chain, with characteristic splitting patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the isotopic distribution, which is particularly useful due to the presence of bromine and chlorine.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M+): A cluster of peaks corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak will correspond to the most common isotopes.

-

Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule, which can help to confirm the structure.

Conclusion

The physicochemical properties of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide are critical for its advancement as a potential therapeutic agent. This guide provides a framework for the systematic characterization of this molecule. While predictions based on structural analogs offer initial guidance, the empirical determination of these properties through the detailed protocols outlined herein is essential for building a robust and reliable data package for this promising compound.

References

-

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide - BuyersGuideChem. (n.d.). Retrieved February 18, 2026, from [Link]

-

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide - BuyersGuideChem. (n.d.). Retrieved February 18, 2026, from [Link]

-

2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. (n.d.). Srini Chem. Retrieved February 18, 2026, from [Link]

-

2-Bromo-4,5-dimethoxybenzeneethanamine Properties. (n.d.). EPA. Retrieved February 18, 2026, from [Link]

-

Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

-

Butanamide | C4H9NO. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride | C18H23BrClNO3. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

Butanamide | C4H9NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved February 18, 2026, from [Link]

-

Chemical Properties of Butanamide (CAS 541-35-5). (n.d.). Cheméo. Retrieved February 18, 2026, from [Link]

-

butanamide | C4H9NO. (n.d.). Reactory. Retrieved February 18, 2026, from [Link]

Sources

Technical Deep Dive: Homologs of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Executive Summary

The compound 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide represents a specialized class of

Structurally, the molecule fuses a privileged electron-rich aniline scaffold (5-chloro-2,4-dimethoxyaniline) with a reactive

This guide provides a rigorous technical analysis of this scaffold, its homologs, synthetic protocols, and mechanistic applications.

Part 1: Structural Architecture & Homology (SAR)[1]

To understand the utility of this molecule, we must deconstruct it into three functional pharmacophores. Modifications to these regions generate the "homologs" relevant to Structure-Activity Relationship (SAR) studies.[1]

The Pharmacophore Triad[1]

| Region | Component | Function |

| Head (Recognition) | 5-chloro-2,4-dimethoxyphenyl | Provides lipophilic contacts and |

| Linker (Core) | Amide (-NH-CO-) | Rigidifies the structure and provides hydrogen bond donor/acceptor sites for binding affinity.[1] |

| Tail (Warhead) | 2-bromobutanyl | The electrophilic center.[1] The |

Homolog Design Strategy

Researchers modify specific regions to tune reactivity (

-

Tail Homologs (Alkyl Chain Variation):

-

Warhead Homologs (Leaving Group Variation):

-

Chloro- analogs: Lower reactivity, higher metabolic stability. Used when the bromo- analog is too promiscuous.[1]

-

Acrylamide analogs: Elimination of HBr yields the acrylamide (Michael acceptor), changing the mechanism from

to Michael addition.

-

-

Head Homologs (Electronic Tuning):

Part 2: Synthetic Protocols

Primary Synthesis: Acylation of Aniline

Principle: Nucleophilic acyl substitution of 5-chloro-2,4-dimethoxyaniline with 2-bromobutyryl chloride.[1]

Reagents:

-

Substrate: 5-chloro-2,4-dimethoxyaniline (1.0 eq)

-

Reagent: 2-bromobutyryl chloride (1.1 eq)[1]

-

Base: Triethylamine (

) or Pyridine (1.2 eq)[1] -

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 5-chloro-2,4-dimethoxyaniline (10 mmol) and anhydrous DCM (50 mL).

-

Cooling: Cool the solution to 0°C under an inert atmosphere (

or -

Base Addition: Add

(12 mmol) dropwise. The solution may darken slightly. -

Acylation: Add 2-bromobutyryl chloride (11 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation or elimination to the acrylamide.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate, and recrystallize from EtOH/Hexane or purify via Flash Column Chromatography.

Visualization of Synthesis Workflow

Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1]

Part 3: Mechanistic Applications

Covalent Inhibition (The "Warhead" Role)

This molecule acts as a Covalent Fragment .[1] In chemoproteomics, it is used to map "ligandable" cysteines on protein surfaces.

-

Mechanism:

Alkylation.[1] -

Target: Non-catalytic or catalytic Cysteine residues (Nucleophile).[1]

-

Selectivity: The "5-chloro-2,4-dimethoxy" motif provides non-covalent affinity, positioning the

-bromo group near a specific cysteine.[1] -

Reaction:

[1]

Intramolecular Cyclization (Heterocycle Synthesis)

The most common synthetic utility of this homolog series is the construction of Oxindoles via the Intramolecular Friedel-Crafts Alkylation .[1]

-

Reagents: Lewis Acid (

or -

Mechanism: The Lewis acid abstracts the bromide, generating an incipient carbocation (or activated complex) which attacks the electron-rich aromatic ring.

-

Regioselectivity: The 2,4-dimethoxy pattern strongly directs the cyclization to the position ortho to the amino group, forming the 5,7-dimethoxy-oxindole core.

Mechanism of Action Diagram

Figure 2: Mechanism of covalent protein modification via SN2 alkylation.[1]

Part 4: Safety & Handling (Critical)[1]

Hazard Class: Alkylating Agent / Vesicant.[1]

-

Lachrymator:

-haloamides are potent lachrymators (tear gas agents).[1] All synthesis must be performed in a functioning fume hood.[1] -

Skin Sensitizer: Direct contact can cause allergic contact dermatitis.[1] Double-gloving (Nitrile) is required.[1]

-

Deactivation: Spills should be treated with 1M NaOH or a dilute solution of sodium thiosulfate (to scavenge the electrophile) before disposal.[1]

References

-

BuyersGuideChem. (2024).[1] Chemical Properties and Suppliers of 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide. Retrieved from

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide. Retrieved from

-

Zhang, L., et al. (2020). "

-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication."[1][3] Journal of Medicinal Chemistry. Retrieved from [1] -

ChemScene. (2024). Product Monograph: 2-Bromo-N-(2,4-dimethoxybenzyl)butanamide. Retrieved from

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard text for Friedel-Crafts cyclization mechanisms).

Sources

Technical Guide: Synthesis and Theoretical Yield Calculation of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Executive Summary

This technical guide details the synthesis, stoichiometric modeling, and yield optimization for 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide . This compound is a critical pharmacophore intermediate, often utilized in the development of irreversible kinase inhibitors (specifically targeting EGFR cysteine residues) where the

The following protocol utilizes a nucleophilic acyl substitution between 5-chloro-2,4-dimethoxyaniline and 2-bromobutanoyl chloride . This guide prioritizes reproducibility, providing a self-validating stoichiometric framework and a robust experimental workflow.

Part 1: Chemical Foundation & Reaction Mechanics

The Reaction Scheme

The synthesis proceeds via the attack of the nucleophilic amine (aniline derivative) on the electrophilic carbonyl carbon of the acid chloride. A base is required to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Reaction Equation:

Physicochemical Properties Table

Accurate yield calculation requires precise molecular weights (MW) and density data.

| Component | Role | CAS Reg. No. | Formula | MW ( g/mol ) | Density (g/mL) |

| 5-Chloro-2,4-dimethoxyaniline | Limiting Reagent | 97-50-7 | 187.62 | N/A (Solid) | |

| 2-Bromobutanoyl chloride | Electrophile (Excess) | 22118-12-3 | 185.45 | 1.59 | |

| Triethylamine (TEA) | Base (Scavenger) | 121-44-8 | 101.19 | 0.726 | |

| Target Product | Product | N/A | 336.61 | N/A |

Part 2: Theoretical Yield Calculation Framework

To ensure scientific integrity, we define the Theoretical Yield as the maximum quantity of product generated if the limiting reagent is consumed completely with no side reactions.

Stoichiometric Logic

-

Limiting Reagent: The aniline scaffold is significantly more valuable and complex than the acid chloride. Therefore, the aniline is defined as the limiting reagent (1.0 equiv) .

-

Excess Reagent: Acid chlorides are moisture-sensitive and susceptible to hydrolysis. A stoichiometric excess of 1.1 to 1.2 equivalents of 2-bromobutanoyl chloride is standard to ensure full conversion of the aniline.

Calculation Workflow (Example Scale: 10g Aniline)

Step 1: Determine Moles of Limiting Reagent (Aniline)

Step 2: Determine Theoretical Moles of Product

Since the stoichiometry is 1:1:

Step 3: Calculate Theoretical Mass of Product

Part 3: Optimized Experimental Protocol

This protocol is adapted from standard procedures for synthesizing WZ4002 intermediates [1] and general amide coupling methodologies [2].

Reagents & Setup

-

Limiting Reagent: 5-Chloro-2,4-dimethoxyaniline (1.0 equiv)

-

Electrophile: 2-Bromobutanoyl chloride (1.2 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL per gram of reactant)

-

Atmosphere: Nitrogen or Argon (inert atmosphere is crucial to prevent acid chloride hydrolysis).

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with

. -

Solvation: Add 5-chloro-2,4-dimethoxyaniline (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Base Addition: Cool the solution to 0°C (ice bath). Add TEA (1.5 eq) dropwise via syringe. Rationale: Cooling controls the exotherm of the subsequent addition.

-

Acylation: Add 2-bromobutanoyl chloride (1.2 eq) dropwise over 15 minutes.

-

Observation: White precipitate (TEA

HCl salts) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The aniline spot should disappear.

-

-

Quench: Quench with saturated aqueous

solution. -

Workup:

-

Separate phases.

-

Extract the aqueous layer with DCM (2x).

-

Combine organic layers and wash with 1M HCl (to remove unreacted amine/base) and Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Part 4: Visualization of Workflows

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the acylation reaction.

Experimental Workflow & Logic

Figure 2: Step-by-step experimental decision tree.

Part 5: Yield Analysis & Troubleshooting

Calculating Percent Yield

After isolation, the Actual Yield is the mass of the dry, purified product.

Common Failure Modes

-

Low Yield (<50%):

-

Moisture Contamination: The acid chloride hydrolyzed before reacting. Ensure the bottle is fresh and solvents are anhydrous.

-

Incomplete Reaction: Check TLC. If aniline remains, add more acid chloride and stir longer.

-

-

Impure Product:

-

Bis-acylation: Rare with secondary amides, but possible if temperature is too high. Keep reaction at 0°C during addition.

-

Residual Salts: Incomplete aqueous washing. Ensure the organic layer is washed thoroughly with 1M HCl and Brine.

-

References

-

Zhou, W., Ercan, D., Chen, L., Yun, C. H., Li, D., Capelletti, M., ... & Gray, N. S. (2009).[2][3] Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.[1][3] Nature, 462(7276), 1070-1074.[1] [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 90734, 2-Bromobutanoyl chloride.[4] [Link]

Sources

Methodological & Application

Technical Synthesis Guide: 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

[1][2]

Introduction & Scope

This application note details the synthesis protocol for 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide . This compound is a high-value intermediate, often utilized as a scaffold in the development of heterocyclic pharmaceutical agents (e.g., benzimidazoles, quinolinones) or as a specific alkylating agent in kinase inhibitor research.[1][2][3]

The synthesis targets the selective formation of an amide bond between 5-chloro-2,4-dimethoxyaniline and 2-bromobutanoyl chloride .[1][2][3] The primary challenge in this transformation is chemoselectivity: ensuring the aniline nucleophile attacks the acyl chloride carbonyl (kinetic control) rather than displacing the alpha-bromide (thermodynamic/side reaction), while preventing hydrolysis of the acid chloride.[3]

Target Molecule Profile

| Property | Detail |

| IUPAC Name | 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide |

| Molecular Formula | C₁₂H₁₅BrClNO₃ |

| Molecular Weight | 336.61 g/mol |

| Key Functional Groups | |

| Precursors | 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7) 2-Bromobutanoyl chloride (CAS 22118-12-3) |

Retrosynthetic Analysis & Mechanism

The synthesis relies on a nucleophilic acyl substitution.[2][3] The electron-rich nature of the 2,4-dimethoxyaniline makes it a potent nucleophile, necessitating controlled conditions to prevent over-alkylation or oxidation.[1][2]

Reaction Scheme

The reaction proceeds via the attack of the aniline nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of HCl.[2][3] A non-nucleophilic base (Triethylamine) is employed to scavenge the generated acid, driving the equilibrium forward and preventing the protonation of the unreacted aniline.[3]

Figure 1: Mechanistic pathway for the amide coupling.[1][2][3] The reaction is kinetically controlled at 0°C to favor acylation over alkylation.

Experimental Protocol

Reagents & Materials

| Reagent | CAS No.[2][3][4][5][6][7] | Equiv.[2][3][8] | Role | Hazards |

| 5-Chloro-2,4-dimethoxyaniline | 97-50-7 | 1.0 | Nucleophile | Irritant, Toxic |

| 2-Bromobutanoyl chloride | 22118-12-3 | 1.1 | Electrophile | Corrosive, Lachrymator |

| Triethylamine (TEA) | 121-44-8 | 1.2 | Base | Flammable, Corrosive |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Medium | Volatile, Carcinogen susp.[1][2] |

Step-by-Step Methodology

Pre-requisites:

-

Perform reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acid chloride.[3]

Procedure:

-

Preparation of Amine Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-chloro-2,4-dimethoxyaniline (10.0 mmol, 1.87 g) in anhydrous DCM (50 mL).

-

Add Triethylamine (12.0 mmol, 1.67 mL) to the solution.[2][3]

-

Cool the mixture to 0°C using an ice-water bath. Critical: Cooling prevents the aniline from attacking the alpha-bromide position (SN2 side reaction).[1][3]

-

-

Acylation:

-

Dilute 2-bromobutanoyl chloride (11.0 mmol, 1.35 mL) in dry DCM (10 mL) in a pressure-equalizing addition funnel.

-

Add the acid chloride solution dropwise to the amine mixture over 30 minutes, maintaining the internal temperature below 5°C.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[2][3]

-

-

Reaction Maintenance:

-

Once addition is complete, allow the reaction to stir at 0°C for another 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

-

Validation: Check reaction progress via TLC (Hexane:EtOAc 3:1).[2][3] The aniline spot (lower Rf, UV active) should disappear.[2][3]

-

-

Workup & Isolation:

-

Purification:

Process Workflow & Quality Control

The following flowchart illustrates the critical decision points and purification logic to ensure high purity (>98%).

Figure 2: Purification workflow emphasizing the removal of basic impurities (via HCl wash) and acidic impurities (via NaHCO₃ wash).

Analytical Validation

To certify the synthesis, the following analytical parameters must be met.

Expected NMR Data[2][3][11]

-

¹H NMR (400 MHz, CDCl₃):

- 8.40 (br s, 1H, NH) – Amide proton.[2][3]

- 8.15 (s, 1H, Ar-H) – Proton between Cl and Amide (deshielded).[2][3]

- 6.50 (s, 1H, Ar-H) – Proton between OMe groups.[2][3]

- 4.45 (t, 1H, CH-Br) – Alpha-proton characteristic triplet.[1][2]

- 3.90 (s, 3H, OMe), 3.88 (s, 3H, OMe).[2]

- 2.10 (m, 2H, CH₂).[2][3]

- 1.05 (t, 3H, CH₃).[2][3]

Mass Spectrometry (LC-MS)[2][3]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; check inert atmosphere. |

| Impurity: Di-acylation | Excess Acid Chloride/High Temp | Maintain strict 1.1 eq stoichiometry; keep T < 5°C during addition. |

| Impurity: Alkylation Product | Aniline attacking Br-C | Critical: Do not heat above RT.[1][2][3] Ensure base is added before acid chloride.[2][3] |

| Coloration (Pink/Dark) | Oxidation of Aniline | Use fresh aniline; perform reaction under Argon.[2][3] |

References

-

PubChem. (n.d.).[2][3][6] 2-Bromobutanoyl chloride (Compound Summary). National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][1][2][3]

-

European Patent Office. (1987).[2][3] EP0097912B2 - Utilization of diaryl pigments. (Demonstrates stability of 2,4-dimethoxyaniline core in coupling reactions). Retrieved from

Sources

- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. EP0097912B2 - Utilisation de pigments diaryliques pour la pigmentation de résines artificielles - Google Patents [patents.google.com]

- 4. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 927-58-2: 4-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 8. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-BROMO-5-CHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 12. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

Application Note: High-Purity Isolation of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Executive Summary

This guide details the isolation and purification of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide , a specialized

The synthesis of electron-rich anilides often suffers from oxidative degradation of unreacted starting materials (anilines) and hydrolytic instability of the

Chemical Context & Synthesis Pathway

To understand the purification logic, we must first define the synthesis and the resulting impurity profile. The target is synthesized via nucleophilic acyl substitution of 5-chloro-2,4-dimethoxyaniline with 2-bromobutyryl bromide (or chloride).

Reaction Scheme & Impurity Generation

The following diagram illustrates the reaction and the origin of the three critical impurities (A, B, and C) that this protocol removes.

Figure 1: Synthesis pathway highlighting the origin of critical impurities. The purification strategy exploits the chemical differences (Basic vs. Acidic vs. Neutral) of these species.[1]

Impurity Profiling & Removal Strategy

| Impurity Type | Chemical Identity | Physicochemical Property | Removal Strategy (Mechanism) |

| Starting Material | 5-chloro-2,4-dimethoxyaniline | Basic (Amine), Electron-rich | Acid Wash (1M HCl): Protonates the amine to a water-soluble salt ( |

| Hydrolysis Product | 2-bromobutanoic acid | Acidic (Carboxylic Acid) | Base Wash (Sat. NaHCO |

| Reaction Byproduct | Hydrogen Bromide / Salts | Ionic / Water Soluble | Aqueous Partitioning: Removed during initial phase separation. |

| Trace Organics | Bis-acylated side products | Neutral / Lipophilic | Recrystallization: Rejected from the crystal lattice due to steric bulk. |

Detailed Experimental Protocol

Phase 1: Reaction Workup (The "Self-Validating" Wash)

Objective: To chemically sequester reactive impurities into the aqueous phase before solvent evaporation.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO

) -

Brine (Saturated NaCl)

Step-by-Step:

-

Quench: Cool the reaction mixture to 0°C. Slowly add cold water to quench excess acid bromide. Caution: Exothermic reaction.

-

Dilution: Dilute the organic layer with DCM (approx. 10 mL per gram of substrate).

-

Acid Wash (Critical Step):

-

Base Wash:

-

Drying: Wash with Brine (1 x 20 mL), dry over anhydrous Na

SO -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C to yield the crude solid.

Phase 2: Recrystallization (Polishing)

Objective: To obtain >98% purity by rejecting trace isomers and colored impurities.

Solvent System: Ethanol / Water (Anti-solvent method) Alternative: Isopropyl Alcohol (IPA) / Hexane

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

-

Note: If the solution is dark purple/brown, treat with activated charcoal for 5 mins and filter hot through Celite.

-

-

Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Crystallization: Add a few drops of Ethanol to clear the turbidity. Allow the flask to cool slowly to room temperature undisturbed.

-

Maturation: Once crystals form, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Filtration: Filter the white/off-white needles using a Buchner funnel. Wash the cake with cold 20% Ethanol/Water.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Process Visualization: Workup Logic

Figure 2: The "Self-Validating" purification workflow. Note the sequential removal of Basic then Acidic impurities.[5]

Analytical Validation

To confirm the success of the purification, perform the following checks:

A. HPLC Analysis[2][6]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Gradient 10%

90% Acetonitrile in Water (0.1% Formic Acid). -

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

-

Success Criteria: Single peak >98% area. Absence of the aniline peak (which typically elutes earlier due to polarity).

B. 1H-NMR Interpretation (CDCl , 400 MHz)

-

Amide NH: Look for a broad singlet around 8.0 - 8.5 ppm .

-

Aromatic Protons: Two singlets (due to para-substitution pattern of 5-chloro-2,4-dimethoxy) around 6.5 ppm and 8.0 ppm .

-

Alpha-Proton: A triplet or doublet of doublets around 4.4 - 4.6 ppm (CH-Br).

-

Ethyl Group: Multiplets at 1.9 - 2.1 ppm (CH

) and a triplet at 1.0 - 1.1 ppm (CH -

Methoxy Groups: Two sharp singlets around 3.8 - 3.9 ppm .

Troubleshooting & Optimization

| Observation | Diagnosis | Remedial Action |

| Oiling Out | Product separates as an oil instead of crystals during recrystallization. | The solution is too concentrated or cooled too fast. Reheat to dissolve, add slightly more Ethanol, and cool very slowly with vigorous stirring. |

| Pink/Purple Color | Oxidation of residual aniline. | The acid wash was insufficient. Repeat Recrystallization with activated charcoal (5% w/w). |

| Low Yield | Product lost in mother liquor. | The Ethanol/Water ratio is incorrect. Cool the filtrate to 0°C to recover a second crop, or use Toluene/Hexane as an alternative solvent system. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amide synthesis and recrystallization techniques).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic acyl substitution).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 5-chloro-2,4-dimethoxyaniline. (Source for starting material properties).[4][6][7][8] [Link]

-

Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. (Reference for handling 5-chloro-2,4-dimethoxyaniline derivatives). [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 4. m.youtube.com [m.youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trichem.dk [trichem.dk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Structural Elucidation & Purity Profiling of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of halogenated amide intermediates. It focuses on the specific characterization of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide , a pharmacophore intermediate often used in the synthesis of heterocyclic kinase inhibitors.

(Primary), CDClIntroduction & Chemical Context

The target molecule, 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide , presents specific analytical challenges due to its tetrasubstituted aromatic ring and the labile

Molecule Specifications

-

Formula: C

H -

Molecular Weight: 336.61 g/mol

-

Key Features:

-

Amide Linkage: Sensitive to H-bonding and solvent effects.

- -Chiral Center: The C2 position (bearing the bromine) is chiral. (Note: Unless asymmetric synthesis was used, this protocol assumes a racemic mixture).

-

Tetrasubstituted Ring: 5-chloro-2,4-dimethoxyaniline moiety results in a simplified aromatic region (two singlets).

-

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent aggregation-induced broadening:

-

Solvent Selection: Use DMSO-d

(99.9% D) as the primary solvent.-

Reasoning: The amide proton (-NH) is often broad or invisible in CDCl

due to exchange. DMSO stabilizes the amide via hydrogen bonding, yielding a sharp doublet or singlet downfield [1].

-

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

-

Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

Acquisition Parameters (600 MHz equiv.)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (d1) | Purpose |

| 1H NMR | zg30 | 16 | 1.0 sec | Quantitative integration & purity check. |

| 13C {1H} | zgpg30 | 512 | 2.0 sec | Carbon skeleton confirmation. |

| COSY | cosygpppqf | 8 | 1.5 sec | H-H connectivity (Ethyl group & NH coupling). |

| HSQC | hsqcetgp | 8 | 1.5 sec | 1-bond C-H correlation (Assigning OMe vs Ar-H). |

Data Analysis & Structural Assignment[1][2]

1H NMR Interpretation (DMSO-d )

The spectrum is divided into three distinct regions. The following assignments are based on additive chemical shift principles and fragment analysis of 5-chloro-2,4-dimethoxyaniline [2][3].

Region A: The Amide & Aromatic Zone (6.5 – 10.0 ppm)

-

9.35 ppm (1H, s, broad): Amide -NH .

-

Note: This peak may shift with concentration.[1] If the

-proton is chiral, this signal remains a singlet unless diastereomeric salts are formed.

-

-

7.45 ppm (1H, s): Ar-H (C6) .

-

Logic: This proton is para to the chlorine and ortho to the amide nitrogen. The deshielding effect of the amide and chlorine places it downfield.

-

-

6.78 ppm (1H, s): Ar-H (C3) .

-

Logic: This proton is shielded significantly by the two ortho-methoxy groups (C2 and C4 positions).

-

Region B: The Alpha-Halo & Methoxy Zone (3.5 – 5.0 ppm)

-

4.55 ppm (1H, t, J = 7.2 Hz):

-

Diagnostic: The bromine atom deshields this proton significantly compared to a standard alkyl chain. It appears as a triplet due to coupling with the adjacent ethyl -CH

-.

-

-

3.86 ppm (3H, s): -OCH

-

3.78 ppm (3H, s): -OCH

-

Differentiation: The C2 methoxy is sterically crowded between the amide and the C3 proton, often resulting in a slight downfield shift compared to the C4 methoxy. NOE experiments can confirm this (irradiation of NH enhances C2-OMe).

-

Region C: The Aliphatic Chain (0.8 – 2.2 ppm)

-

1.95 – 2.10 ppm (2H, m): Ethyl -CH

-

Stereochemistry: Because C2 is a chiral center, these protons are diastereotopic . While they may appear as a multiplet or quintet, high-field instruments (600 MHz+) may resolve them as complex multiplets (ABX system).

-

-

0.98 ppm (3H, t, J = 7.4 Hz): Terminal -CH

13C NMR Assignments

-

Carbonyl (C=O): ~166 ppm.[2]

-

Aromatic C-O: ~150-155 ppm (Two distinct peaks).

-

Aromatic C-Cl: ~112 ppm.

- -Carbon (C-Br): ~52 ppm.

-

Methoxy Carbons: ~56 ppm.

Visualization of Logic Flow

The following diagram illustrates the workflow for confirming the structure and ruling out common synthetic impurities (e.g., hydrolysis of the bromide).

Figure 1: Decision tree for validating the integrity of the alpha-bromo amide moiety.

Troubleshooting & QC Criteria

Common Impurity: Hydrolysis

The C-Br bond is susceptible to hydrolysis if the sample is stored in wet solvents or exposed to basic conditions.

-

Indicator: The

-proton signal at 4.55 ppm will shift upfield to approximately 3.8 - 4.0 ppm (corresponding to the -

Action: Ensure DMSO-d

is stored over molecular sieves.

Regioisomer Check

In the synthesis from 3-chloro-4,6-dimethoxyaniline (an isomer), the splitting pattern of the aromatic protons would change.

-

Target Compound: Two Singlets (Para relationship on the ring).

-

Isomer: Two Doublets (Ortho/Meta coupling) if the protons were adjacent, though 2,4,5-substitution usually yields singlets. The key is the NOE correlation :

-

Irradiate OMe peaks

If both aromatic protons show NOE enhancement, the OMe groups are likely alternating or adjacent to both H's. In the target structure (5-chloro-2,4-dimethoxy), the C3-H is flanked by two OMe groups and will show strong NOE to both methoxy signals.

-

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

-

NIST Chemistry WebBook. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- (Analogous Structure Data). Link

-

Santa Cruz Biotechnology. 5-Chloro-2,4-dimethoxyaniline Product Data (Aniline Fragment Shifts). Link

-

Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. Link

Sources

Application Note: Mass Spectrometry Profiling of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Executive Summary

This application note details the method development and fragmentation behavior of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide (referred to herein as BCDB ). This compound belongs to a class of

Due to the simultaneous presence of Chlorine (

Physicochemical Context & Isotopic Theory

Before instrumental analysis, the analyst must understand the theoretical mass envelope to avoid false negatives during peak picking.

Molecular Formula:

The "3:4:1" Isotopic Fingerprint

Unlike standard organic molecules, the base peak of the molecular ion cluster in BCDB is often the M+2 peak, not the monoisotopic M peak. This is due to the statistical combination of Bromine (1:1 ratio) and Chlorine (3:1 ratio).[1]

| Ion Species | Isotope Composition | Relative Abundance Calculation | Approx.[2][3][4] Intensity (Normalized) |

| M ( | 75% | ||

| M+2 ( | 100% (Base) | ||

| M+4 ( | 25% |

Critical QC Check: If your MS spectrum does not show an M+2 peak that is slightly higher than or equal to the M peak, the peak is not BCDB. This pattern is non-negotiable for identification.

Experimental Protocol

Sample Preparation

BCDB is lipophilic and prone to hydrolysis in basic conditions.

-

Stock Solution: Dissolve 1 mg in 1 mL Acetonitrile (MeCN). Store at -20°C.

-

Working Solution: Dilute to 1 µg/mL in 50:50 Water:MeCN + 0.1% Formic Acid.

-

Stability Warning: Avoid protic solvents (methanol/ethanol) if heating is involved, as solvolysis of the

-bromo group may occur [1].

LC-MS/MS Conditions

This method utilizes Electrospray Ionization (ESI) in Positive Mode.[5] The amide nitrogen and the methoxy groups facilitate protonation

Table 1: Chromatographic & Spectrometric Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm | Standard retention for aromatic amides. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the amide carbonyl/nitrogen. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | MeCN provides sharper peak shapes for halogenated aromatics than MeOH. |

| Gradient | 5% B to 95% B over 8 min | Gradient required to elute the lipophilic aniline core. |

| Ionization | ESI (+) | Sensitivity is superior to APCI for this amide structure. |

| Source Temp | 325°C | High temp aids desolvation of the semi-volatile amide. |

| Capillary Voltage | 3500 V | Standard ESI+ potential. |

| Fragmentor | 135 V | Optimized to prevent in-source fragmentation of the C-Br bond. |

Fragmentation Analysis (CID Pathways)

Upon Collision Induced Dissociation (CID), BCDB follows distinct cleavage pathways governed by the stability of the aromatic amine leaving group.

Primary Pathway: Amide Bond Cleavage

The most diagnostic transition is the cleavage of the amide bond (N-CO).[6][7]

-

Precursor:

336 ( -

Product:

188 (5-chloro-2,4-dimethoxyaniline cation) -

Mechanism: Protonation occurs on the amide oxygen or nitrogen. Inductive cleavage releases the acyl moiety (2-bromobutanoic acid equivalent) and the protonated aniline.

Secondary Pathway: Halogen Loss

-

Loss of HBr: A neutral loss of 80/82 Da is common in

-bromo amides, forming a conjugated ketene-iminium or lactam-like intermediate. -

Loss of Methyl Radical: Loss of 15 Da from the methoxy groups is observed at high collision energies.

Visualization of Fragmentation Logic

Figure 1: Proposed fragmentation tree for 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide in ESI+ mode.

Data Interpretation & QC Criteria

When validating this method for impurity profiling or metabolic studies, apply the following "Go/No-Go" criteria:

-

Retention Time: The compound is moderately lipophilic. It should elute after the non-brominated aniline precursor but before fully alkylated dimers.

-

Isotope Cluster: The

337 peak must be -

Product Ion Confirmation: The MS/MS spectrum must contain the

188 fragment (with its own characteristic Cl isotope pattern of 3:1 at 188/190).

Table 2: Diagnostic Ion List (Monoisotopic)

| m/z (Exp) | Identity | Origin |

| 335.9 | Parent (79Br, 35Cl) | |

| 337.9 | Parent (81Br, 35Cl / 79Br, 37Cl) - Base Peak | |

| 256.0 | Neutral loss of HBr | |

| 188.1 | 5-chloro-2,4-dimethoxyaniline core (High Intensity) |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Holčapek, M., et al. (2010). "Analysis of amide bond cleavage in mass spectrometry." Journal of Mass Spectrometry.

-

NIST Chemistry WebBook. "General fragmentation of alpha-halo amides." [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. uab.edu [uab.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. novaresearch.unl.pt [novaresearch.unl.pt]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Crystallization of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallization of the novel compound 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide. In the absence of established protocols for this specific molecule, this guide synthesizes first-principle crystallization theory with best practices in the pharmaceutical industry. It offers a systematic approach to developing a robust crystallization process, from initial solvent screening to the characterization of solid forms. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to empower researchers in achieving desired crystal attributes such as purity, yield, and a stable polymorphic form.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering step in the manufacturing of active pharmaceutical ingredients (APIs).[1][2][3] For a novel compound like 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide, establishing a controlled crystallization process is paramount. The crystalline form of an API dictates its physicochemical properties, including solubility, stability, and bioavailability, which are critical for its therapeutic efficacy and manufacturability.[4]

The molecular structure of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide, featuring a halogenated aromatic ring and an amide linkage, suggests the potential for various intermolecular interactions, including hydrogen bonding and halogen bonding. These interactions can lead to the formation of different crystal lattices, a phenomenon known as polymorphism.[5][6] Different polymorphs of the same compound can exhibit distinct physical properties.[7][8][9] Therefore, a thorough screening for and characterization of potential polymorphs is a regulatory expectation and a critical step in drug development.[1]

This guide will walk you through a logical progression of experiments to develop a crystallization process for 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide, ensuring the final product is of high purity and in a stable, well-characterized crystalline form.

Initial Characterization and Solubility Screening

Before attempting crystallization, it is essential to understand the basic physicochemical properties of the compound.

Preliminary Analysis

A preliminary analysis of the crude or purified amorphous solid should be performed to establish a baseline.

-

Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the starting material and identify any impurities. Understanding the impurity profile is crucial for designing a crystallization process that effectively removes them.[10]

-

Amorphous vs. Crystalline Nature: The initial state of the compound can be determined using X-ray Powder Diffraction (XRPD). An amorphous solid will show a broad halo, whereas a crystalline solid will exhibit sharp peaks.[11][12]

Systematic Solvent Screening

The choice of solvent is the most critical factor in a crystallization process.[13] A systematic screening of solvents with varying polarities and functionalities is necessary to identify suitable candidates for crystallization.

Protocol 1: Small-Scale Solubility Assessment

-

Solvent Selection: Choose a diverse range of solvents (see Table 1). The International Conference on Harmonisation (ICH) guidelines for residual solvents should be consulted to prioritize pharmaceutically acceptable solvents.[14]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide into small vials.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to each vial at ambient temperature.

-

Observation: Stir or sonicate the vials and observe the solubility. If the solid dissolves, it is highly soluble. If it remains insoluble, gently heat the vial and observe any changes.

-

Classification: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" at both ambient and elevated temperatures.

Table 1: Suggested Solvents for Initial Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds; generally good solvents for polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents with good solvating power. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately polar solvents, often good for crystallization. |

| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Aprotic solvents with varying polarity. |

| Hydrocarbons | Heptane, Toluene | Non-polar solvents, often used as anti-solvents. |

| Chlorinated | Dichloromethane | Good solvent but use should be minimized due to toxicity. |

| Nitriles | Acetonitrile | Polar aprotic solvent. |

| Water | The ultimate green solvent, often used as an anti-solvent. |

The results of this screening will guide the selection of solvents for various crystallization techniques. The ideal solvent for cooling crystallization is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For anti-solvent crystallization, a solvent in which the compound is highly soluble and a miscible anti-solvent in which it is poorly soluble are required.[1][10]

Crystallization Methodologies and Protocols

Based on the solubility data, several crystallization methods can be employed. It is recommended to explore multiple methods to increase the chances of discovering different polymorphs.[15]

Slow Evaporation Crystallization

This technique is useful for obtaining high-quality single crystals suitable for X-ray diffraction studies, which can definitively determine the molecular structure and packing.

Protocol 2: Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (identified from Protocol 1) at ambient temperature.

-

Filtration: Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Cooling Crystallization

This is a common industrial technique for compounds with temperature-dependent solubility.[1]

Protocol 3: Controlled Cooling Crystallization

-

Dissolution: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., 50-60°C) to form a saturated solution.

-

Controlled Cooling: Slowly cool the solution to ambient temperature at a controlled rate (e.g., 0.1-0.5°C/min). Rapid cooling can lead to the formation of small, impure crystals or an amorphous precipitate.[15]

-

Further Cooling: Once at ambient temperature, the solution can be further cooled in an ice bath or refrigerator to maximize yield.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Anti-Solvent Addition Crystallization

This method involves the addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, inducing precipitation.[1][10]

Protocol 4: Anti-Solvent Addition

-

Solution Preparation: Prepare a concentrated solution of the compound in a good solvent.

-

Anti-Solvent Addition: Slowly add a miscible anti-solvent to the solution with stirring. The rate of addition can influence crystal size and morphology.

-

Maturation: Allow the resulting suspension to stir for a period (maturation) to allow for potential polymorphic transformations to a more stable form.

-

Isolation: Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

Seeding

Seeding is the introduction of a small crystal of the desired polymorph into a supersaturated solution to control the crystallization process.[15] This technique is crucial for ensuring the consistent production of a specific polymorphic form.[15]

Characterization of Crystalline Forms

Once crystals are obtained, they must be thoroughly characterized to determine their properties. The primary techniques for solid-state characterization are X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a material.[4] Each crystalline polymorph has a unique diffraction pattern, which serves as its "fingerprint".[12][16] XRPD can also distinguish between crystalline and amorphous materials.[11][17]

Workflow for XRPD Analysis

Caption: Workflow for XRPD analysis of crystalline solids.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[18] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[7][9] Different polymorphs will generally have different melting points and may exhibit solid-solid transitions upon heating.[8][18]

Table 2: Interpreting DSC Thermal Events

| Thermal Event | Description | Implication for Polymorphism |

| Endotherm (Sharp) | Melting of a crystalline form. | The temperature and enthalpy are characteristic of a specific polymorph. |

| Exotherm followed by Endotherm | Crystallization of an amorphous phase or a metastable polymorph into a more stable form, followed by melting of the stable form. | Indicates the presence of a less stable form in the initial sample. |

| Multiple Endotherms | Can indicate the melting of multiple polymorphs or a polymorphic transition followed by melting. | Suggests a mixture of forms or thermal instability of one form. |

Logical Framework for Crystallization Development

A systematic approach is crucial for successfully developing a crystallization process for a new chemical entity.

Diagram of the Crystallization Development Workflow

Caption: Systematic workflow for crystallization process development.

Conclusion and Best Practices

Developing a crystallization protocol for a novel compound like 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide is an iterative process of experimentation and characterization.

-

Documentation is Key: Meticulously record all experimental conditions and observations.

-

Orthogonal Techniques: Use multiple analytical techniques (XRPD, DSC, microscopy, HPLC) to build a comprehensive understanding of the solid form.

-